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Compound of Interest

Compound Name: 4-Methyldibenzofuran

Cat. No.: B1583177 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 4-
methyldibenzofuran (CAS No. 7320-53-8), a key heterocyclic aromatic compound.[1][2] As a

substituted dibenzofuran, this molecule is not only a model compound for studying the

byproducts of combustion but also serves as a valuable structural scaffold in medicinal

chemistry and materials science.[3][4] Unambiguous structural confirmation and purity

assessment are paramount for researchers in these fields, necessitating a thorough

understanding of its spectroscopic signatures.

This document moves beyond a simple recitation of data, offering insights into the causal

relationships between the molecular structure of 4-methyldibenzofuran and its spectral

output. We will explore its mass spectrometry (MS), nuclear magnetic resonance (NMR), and

infrared (IR) spectroscopic profiles, providing both experimental data where available and

expert-validated predictions based on first principles. The protocols described herein are

designed to be self-validating, ensuring researchers can confidently apply these methods in

their own laboratories.

Molecular Structure and Properties
4-Methyldibenzofuran (C₁₃H₁₀O) consists of a central furan ring fused to two benzene rings,

with a methyl group substituent at the 4-position.[1][5] This arrangement dictates the electronic

environment of each atom, which is directly probed by spectroscopic techniques.
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Molecular Formula: C₁₃H₁₀O

Molecular Weight: 182.22 g/mol [1]

IUPAC Name: 4-methyldibenzofuran[1]

For clarity in the subsequent spectroscopic assignments, the following atom numbering

scheme will be used:

Structure of 4-Methyldibenzofuran with IUPAC Numbering.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides

valuable information about the molecular weight and structural fragments of a molecule. The

mass spectrum for 4-methyldibenzofuran is well-documented and serves as a reliable

fingerprint for its identification.

Data Presentation
The primary ions observed in the EI-mass spectrum of 4-methyldibenzofuran are summarized

below. Data is sourced from the NIST Mass Spectrometry Data Center.[5]

m/z Relative Intensity (%) Proposed Fragment

182 100.0 [M]⁺ (Molecular Ion)

181 85.1 [M-H]⁺

152 28.9 [M-CH₃-H]⁺ or [M-H-CO]⁺

151 18.2 [M-H-H₂-CO]⁺

139 10.1 [C₁₁H₇]⁺

Mechanistic Insights: Fragmentation Pathway
The stability of the tricyclic aromatic system dominates the fragmentation pattern.
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Molecular Ion ([M]⁺, m/z 182): The base peak is the molecular ion, confirming the molecular

weight of 182.22 g/mol . Its high relative abundance (100%) is characteristic of stable

aromatic compounds.

Loss of a Hydrogen Radical ([M-H]⁺, m/z 181): A very prominent peak results from the loss of

a single hydrogen atom. This likely involves the loss of a hydrogen from the methyl group to

form a stable benzyl-type radical cation, which can rearrange into a tropylium-like structure

fused to the dibenzofuran core.

Loss of Formaldehyde or CO+H ([M-CHO]⁺, m/z 153 - not prominent): While not a major

peak, the loss of a CHO group is a common fragmentation for compounds with a methyl

group adjacent to an oxygen-containing ring.

Loss of CO and H ([M-H-CO]⁺, m/z 152): Following the initial loss of a hydrogen atom, the

resulting ion can expel a molecule of carbon monoxide from the furan ring, a characteristic

fragmentation for dibenzofurans.[6] This leads to the formation of a stable biphenylene-type

ion.

[C₁₃H₁₀O]⁺˙
m/z = 182

[C₁₃H₉O]⁺
m/z = 181

- H˙

[C₁₂H₉]⁺
m/z = 152

- CO

[C₁₁H₇]⁺
m/z = 139

- C₂H₂
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Proposed Key Fragmentation Pathway for 4-Methyldibenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While reference spectra are held in proprietary databases like SpectraBase, we can accurately

predict the ¹H and ¹³C NMR spectra based on established principles and data from analogous

structures.[1] These predictions provide a robust template for researchers to verify their own

experimental results. The following predictions are for a standard experiment conducted in

deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum will be characterized by signals in the aromatic region (δ 7.0-8.0 ppm)

and a singlet in the aliphatic region for the methyl group. Due to the asymmetry of the

molecule, all seven aromatic protons are chemically distinct and will likely appear as complex

multiplets due to ortho, meta, and para couplings.
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Predicted Chemical
Shift (δ, ppm)

Multiplicity Assignment Rationale

~ 7.95 d (J ≈ 7.8 Hz) H-6

Deshielded by

proximity to the

electronegative

oxygen atom.

~ 7.60 d (J ≈ 8.1 Hz) H-9

Typical aromatic

proton adjacent to the

fused ring system.

~ 7.50 m H-1
In ortho position to the

ether linkage.

~ 7.45 m H-8

Experiences coupling

from both H-9 and H-

7.

~ 7.35 m H-7

Experiences coupling

from both H-6 and H-

8.

~ 7.25 m H-2, H-3

Complex multiplet due

to mutual coupling

and influence of the

methyl group.

~ 2.55 s -CH₃

Typical chemical shift

for a methyl group

attached to an

aromatic ring.

¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum should display 13 distinct signals, corresponding to

each unique carbon atom in the molecule.
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~ 156.5 C-9a
Quaternary carbon adjacent to

oxygen, highly deshielded.

~ 154.0 C-5a
Quaternary carbon adjacent to

oxygen, highly deshielded.

~ 130.0 C-4
Quaternary carbon bearing the

methyl group.

~ 128.0 - 120.0
C-1, C-2, C-3, C-6, C-7, C-8,

C-4a, C-9b

Aromatic CH and quaternary

carbons in the typical range.[7]

~ 112.0 C-9 Shielded aromatic carbon.

~ 16.0 -CH₃
Typical chemical shift for an

aromatic methyl group.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The

predicted spectrum for 4-methyldibenzofuran is dominated by absorptions from the aromatic

rings, the ether linkage, and the methyl group.
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Predicted
Wavenumber
(cm⁻¹)

Vibration Type Intensity Rationale

3100 - 3000 Aromatic C-H Stretch Medium-Weak

Characteristic of sp²

C-H bonds in aromatic

systems.[8]

2950 - 2850 Aliphatic C-H Stretch Medium-Weak
From the methyl (-

CH₃) group.[8]

1620 - 1580 Aromatic C=C Stretch Strong-Medium

Ring stretching

vibrations of the

dibenzofuran core.

1480 - 1440 Aromatic C=C Stretch Strong-Medium

Ring stretching

vibrations of the

dibenzofuran core.

~ 1250
Aryl-O Asymmetric

Stretch
Strong

Characteristic strong

absorption for the C-

O-C ether linkage.

850 - 750
C-H Out-of-Plane

Bend
Strong

Bending vibrations are

sensitive to the ring

substitution pattern.

Standardized Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized

protocols are recommended.

General Workflow for Spectroscopic Analysis
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Sample Preparation

Instrumental Analysis

Data Processing & Interpretation

4-Methyldibenzofuran (Solid, >98% Purity)

Dissolve in appropriate solvent
(e.g., CDCl₃ for NMR, CH₂Cl₂ for IR)

Acquire ¹H, ¹³C, COSY, HSQC NMR Acquire EI-MS via GC-MS or Direct Inlet Acquire FT-IR Spectrum

Process Raw Data (Fourier Transform, Baseline Correction)

Assign Signals & Correlate Spectra

Generate Final Report

Click to download full resolution via product page

Workflow for Comprehensive Spectroscopic Characterization.

A. NMR Spectroscopy (¹H & ¹³C)

Sample Preparation: Accurately weigh 5-10 mg of 4-methyldibenzofuran and dissolve it in

~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as

an internal standard.
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Instrumentation: Utilize a ≥400 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard 1D proton spectrum.

Use a 90° pulse angle and a relaxation delay of at least 2 seconds.

Accumulate a minimum of 16 scans to ensure an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A relaxation delay of 5 seconds is recommended due to the longer relaxation times of

quaternary carbons.

Accumulate a minimum of 1024 scans.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS

peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum by

setting the CDCl₃ triplet to 77.16 ppm.

B. Mass Spectrometry (EI-MS)

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile

solvent like dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a

direct insertion probe.

Acquisition (GC-MS Method):

Inject 1 µL of the solution into the GC.

Use a standard non-polar column (e.g., DB-5ms).
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Employ a temperature ramp (e.g., 50°C hold for 2 min, then ramp at 10°C/min to 280°C).

The mass spectrometer should be set to scan a mass range of m/z 40-400.

Data Analysis: Identify the peak corresponding to 4-methyldibenzofuran in the total ion

chromatogram. Extract the mass spectrum and analyze the molecular ion and fragmentation

pattern.

C. Infrared Spectroscopy (FT-IR)

Sample Preparation:

Solution: Dissolve a small amount of the sample (~1-2 mg) in 1 mL of a suitable solvent

(e.g., dichloromethane). Cast a thin film onto a salt plate (NaCl or KBr) and allow the

solvent to evaporate.

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition:

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add at least 32 scans to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum should be automatically ratioed against the

background. Identify and label the wavenumbers of key absorption bands.

Conclusion
The spectroscopic profile of 4-methyldibenzofuran is distinct and well-defined. The mass

spectrum is characterized by a strong molecular ion at m/z 182 and a key fragment at m/z 181

from the loss of a hydrogen atom. The NMR spectra are predicted to show seven unique

aromatic proton signals and a methyl singlet, along with thirteen resolved carbon signals. The
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IR spectrum is dominated by aromatic C-H, C=C, and strong aryl-ether C-O stretching

vibrations. By combining these three analytical techniques and following the rigorous protocols

outlined, researchers can achieve unambiguous identification and characterization of 4-
methyldibenzofuran, ensuring the integrity and validity of their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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